molecular formula C18H15Cl2N3O3 B2468833 1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole CAS No. 1207272-71-6

1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole

Cat. No.: B2468833
CAS No.: 1207272-71-6
M. Wt: 392.24
InChI Key: XSJBCSLXZHBBTI-UHFFFAOYSA-N
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Description

1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole, commonly known as difenoconazole, is a member of the dioxolane class of compounds. It is a broad-spectrum fungicide with novel broad-range activity used primarily as a spray or seed treatment. This compound is moderately toxic to humans, mammals, birds, and most aquatic organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole involves several steps. One common method includes the reaction of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone with 1,2-propylene glycol in the presence of p-toluenesulfonic acid to form the dioxolane ring . This intermediate is then reacted with 1H-1,2,4-triazole to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole is unique due to its broad-spectrum activity and effectiveness as both a spray and seed treatment. Its dioxolane ring structure also distinguishes it from other triazole fungicides .

Properties

IUPAC Name

1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c19-13-1-3-14(4-2-13)26-15-5-6-16(17(20)9-15)18(24-7-8-25-18)10-23-12-21-11-22-23/h1-6,9,11-12H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJBCSLXZHBBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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